molecular formula C14H14N2O3 B2693627 (E)-2-cyano-N-cyclopropyl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide CAS No. 891052-82-7

(E)-2-cyano-N-cyclopropyl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide

Cat. No.: B2693627
CAS No.: 891052-82-7
M. Wt: 258.277
InChI Key: HBMHOAKMAJTMME-UHFFFAOYSA-N
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Description

(E)-2-cyano-N-cyclopropyl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide is an organic compound characterized by its unique structure, which includes a cyano group, a cyclopropyl group, and a hydroxy-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-N-cyclopropyl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxy-3-methoxybenzaldehyde, cyclopropylamine, and malononitrile.

    Condensation Reaction: The first step involves a condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and malononitrile in the presence of a base, such as sodium ethoxide, to form the intermediate 2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylonitrile.

    Cyclopropylamine Addition: The intermediate is then reacted with cyclopropylamine under controlled conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-N-cyclopropyl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(E)-2-cyano-N-cyclopropyl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-2-cyano-N-cyclopropyl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It can modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-cyano-N-cyclopropyl-3-(4-hydroxyphenyl)prop-2-enamide: Lacks the methoxy group, which may affect its biological activity.

    (E)-2-cyano-N-cyclopropyl-3-(3,4-dihydroxyphenyl)prop-2-enamide: Contains an additional hydroxy group, potentially enhancing its antioxidant properties.

Uniqueness

(E)-2-cyano-N-cyclopropyl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which can influence its reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(E)-2-cyano-N-cyclopropyl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-19-13-7-9(2-5-12(13)17)6-10(8-15)14(18)16-11-3-4-11/h2,5-7,11,17H,3-4H2,1H3,(H,16,18)/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBMHOAKMAJTMME-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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